Phthalocyanine green
Overview
Description
Phthalocyanine green, also known as this compound, is a synthetic green pigment derived from phthalocyanine dyes. It is a complex of copper with chlorinated phthalocyanine and is known for its bright, high-intensity color. This compound is widely used in various applications due to its excellent stability and resistance to solvents, acids, alkalis, heat, and ultraviolet radiation .
Mechanism of Action
Target of Action
C.I. Pigment Green 7, also known as Phthalocyanine Green G, is a synthetic green pigment from the group of phthalocyanine dyes . It’s a complex of copper (II) with chlorinated phthalocyanine . The primary targets of this compound are various materials and surfaces that require coloring, such as textiles, plastics, inks, and coatings .
Mode of Action
The mode of action of C.I. Pigment Green 7 involves imparting color to the target materials. The compound’s structure, which includes copper (II) and chlorinated phthalocyanine, allows it to absorb certain wavelengths of light and reflect others . This interaction with light results in the compound’s characteristic green color .
Pharmacokinetics
The term pharmacokinetics typically applies to substances that have biological activity within a living organismI. . Therefore, the concepts of absorption, distribution, metabolism, and excretion (ADME) don’t apply in the traditional sense. It’s worth noting that the compound is insoluble in water , which means it doesn’t dissolve and migrate in the material it colors .
Action Environment
The action of C.I. Pigment Green 7 is influenced by various environmental factors. It’s highly stable and resistant to alkali, acids, solvents, heat, and ultraviolet radiation , making it suitable for use in a wide range of environments. Its insolubility means it doesn’t migrate in the material it’s applied to , and its stability allows it to maintain its color in various environmental conditions .
Biochemical Analysis
Biochemical Properties
C.I. Pigment Green 7 is a phthalocyanine, a class of compounds that have a macrocyclic structure
Cellular Effects
The cellular effects of C.I. Pigment Green 7 are not well-documented. As a pigment, its primary role is in imparting color. It’s important to note that pigments like C.I. Pigment Green 7 are generally designed to be stable and resist degradation, which means they may not interact significantly with cellular processes .
Molecular Mechanism
The molecular mechanism of C.I. Pigment Green 7 is primarily related to its color properties. The compound absorbs certain wavelengths of light, which gives it its characteristic green color The specific molecular interactions of CI
Temporal Effects in Laboratory Settings
C.I. Pigment Green 7 is known for its stability. It is resistant to heat up to 300°C or 572°F . This stability suggests that the effects of C.I. Pigment Green 7 would not change significantly over time in laboratory settings.
Dosage Effects in Animal Models
There is limited information available on the effects of C.I. Pigment Green 7 in animal models. It’s important to note that pigments like C.I. Pigment Green 7 are generally designed to be stable and resist degradation, which means they may not interact significantly with biological systems .
Transport and Distribution
Information on the transport and distribution of C.I. Pigment Green 7 within cells and tissues is currently unavailable. Given its chemical stability and insolubility in water, it is likely to remain where it is placed rather than being transported or distributed throughout a biological system .
Subcellular Localization
The subcellular localization of CIAs a pigment, it is typically applied externally and is not designed to enter cells or localize to specific subcellular compartments .
Preparation Methods
Phthalocyanine green is typically synthesized from phthalocyanine blue through a process of chlorination in the presence of aluminum trichloride. The complete chlorination reaction can be represented as follows:
Cu(C32H16N8)+16Cl2→Cu(C32N8Cl16)+16HCl
In practice, the pigment is a mixture of isomers and degrees of chlorination . Industrial production involves the exhaustive halogenation of crude copper phthalocyanine blue with chlorine or bromine at elevated temperatures in a suitable solvent, commonly a molten aluminum chloride and sodium chloride eutectic mixture .
Chemical Reactions Analysis
Phthalocyanine green is known for its chemical stability and resistance to various reactions. it can undergo certain types of reactions under specific conditions:
Oxidation: The compound is resistant to oxidation due to the presence of chlorine atoms.
Reduction: It is also resistant to reduction reactions.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common reagents used in these reactions include halogens like bromine and chlorine, and the major products formed are various isomers and derivatives of the original compound .
Scientific Research Applications
Phthalocyanine green has a wide range of applications in scientific research and industry:
Medicine: It is used in certain medical diagnostics and imaging techniques.
Industry: The pigment is used in the production of high-quality paints, inks, and plastics.
Comparison with Similar Compounds
Phthalocyanine green is unique due to its high degree of chlorination and stability. Similar compounds include:
C.I. Pigment Green 36: This compound incorporates a range of bromo- and bromochlorocopper phthalocyanines and is more yellowish-green compared to C.I.
C.I. Pigment Green 7 stands out due to its superior stability, resistance to various chemicals, and high-intensity green color, making it a preferred choice in many applications .
Properties
IUPAC Name |
copper;5,6,7,8,15,16,17,23,24,25,26,32,33,34,35-pentadecachloro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22(27),23,25,28,30(37),31(36),32,34-nonadecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32HCl15N8.Cu/c33-3-1-2-4(12(35)11(3)34)26-48-25(2)49-27-5-6(14(37)20(43)19(42)13(5)36)29(51-27)53-31-9-10(18(41)24(47)23(46)17(9)40)32(55-31)54-30-8-7(28(50-26)52-30)15(38)21(44)22(45)16(8)39;/h1H;/q-2;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYIZQZWDFCUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)N=C2[N-]3)C(=C(C(=C7Cl)Cl)Cl)Cl)C8=C5C(=C(C(=C8Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32HCl15CuN8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1092.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright green pigment; [Hawley] Green solid; [CAMEO] Green odorless powder; [MSDSonline] | |
Record name | Phthalocyanine Green | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6707 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
BRIGHT GREEN | |
CAS No. |
31235-28-6, 1328-53-6 | |
Record name | (SP-4-2)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-Pentadecachloro-29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]copper | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31235-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalocyanine Green | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001328536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper, (pentadecachlorophthalocyaninato(2-))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031235286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper, [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-pentadecachloro-29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-2)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-pentadecachlorophthalocyaninato(2-)]copper | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIGMENT GREEN 7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPO9294G4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PHTHALOCYANINE GREEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4198 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key challenges associated with using C.I. Pigment Green 7 in waterborne coatings, and how can these be addressed?
A1: C.I. Pigment Green 7, due to its low polarity, tends to disperse poorly in water and readily agglomerates, posing challenges for its use in waterborne coatings []. To overcome these issues, researchers have successfully encapsulated the pigment with a copolymer of methyl methacrylate and butyl acrylate using mini-emulsion polymerization []. This encapsulation strategy enhances the pigment's dispersion stability in water and improves its compatibility with the resin, making it more suitable for waterborne applications.
Q2: How does the incorporation of C.I. Pigment Green 7 influence the properties of poly(ethylene terephthalate) (PET) filament yarns?
A2: When C.I. Pigment Green 7, along with C.I. Disperse Orange 149 and carbon black, is incorporated into PET filament yarns during melt spinning, it imparts desirable camouflage properties in both visible and infrared regions []. This suggests its potential in applications requiring camouflage, such as military textiles or outdoor gear. Furthermore, the study demonstrated that optimal blending of these colorants yielded PET yarns with acceptable mechanical and thermal properties and good to excellent washing and light fastnesses [].
Q3: Can C.I. Pigment Green 7 be modified to exhibit antibacterial properties, and if so, how?
A3: Research indicates that C.I. Pigment Green 7, after encapsulation, can be further functionalized to possess antibacterial properties []. This is achieved by grafting antibacterial polymer poly(N-(2-hydroxyethyl) acrylamide) (PHEAA) onto the pigment's surface using photoemulsion polymerization []. The resulting composite latex demonstrated effective antibacterial activity, expanding the potential applications of this versatile pigment.
Q4: How does the thermal stability of C.I. Pigment Green 7 compare to other pigments, such as C.I. Pigment Blue 15:3?
A4: Thermogravimetric analysis revealed that C.I. Pigment Green 7 exhibits higher thermal stability compared to C.I. Pigment Blue 15:3 []. This is evident from the higher residual mass of C.I. Pigment Green 7 (52.30%) after thermal degradation compared to C.I. Pigment Blue 15:3 (30.06%) []. This difference in thermal stability can be attributed to the molecular structure and chemical composition of each pigment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.